hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The hexyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-hexyl-1H-pyrazol-4-amine: Similar structure but lacks the propyl group.
1-propyl-1H-pyrazol-4-amine: Similar structure but lacks the hexyl group.
Uniqueness
Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both hexyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C13H25N3 |
---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-3-5-6-7-8-14-10-13-11-15-16(12-13)9-4-2/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
HLLHFWMEAGHMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1)CCC |
Origin of Product |
United States |
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